molecular formula C17H26N2O2 B2736718 N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396708-78-3

N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2736718
CAS No.: 1396708-78-3
M. Wt: 290.407
InChI Key: BZWRWZFQBBHFCR-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that includes an adamantane moiety and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Moiety: This can be achieved through the hydrogenation of dicyclopentadiene followed by functionalization to introduce the necessary substituents.

    Construction of the Bicyclic Framework: This involves cyclization reactions, often using catalysts to ensure the correct stereochemistry.

    Coupling Reactions: The adamantane and bicyclic components are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound could be explored for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities. Its unique structure may allow it to interact with specific biological targets in novel ways.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other materials.

Mechanism of Action

The mechanism by which N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Bicyclic Compounds: Other bicyclic compounds with similar frameworks, such as tropane alkaloids.

Uniqueness

What sets N-(adamantan-1-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its combination of an adamantane moiety with a bicyclic framework, providing unique steric and electronic properties that can be exploited in various applications.

Properties

IUPAC Name

N-(1-adamantyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c20-16(19-14-1-2-15(19)10-21-9-14)18-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-15H,1-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWRWZFQBBHFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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